molecular formula C8H14ClNO B2865113 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride CAS No. 1858895-94-9

2,2,4-Trimethylpyrrolidine-1-carbonyl chloride

Cat. No.: B2865113
CAS No.: 1858895-94-9
M. Wt: 175.66
InChI Key: ZFRJARYBVFTYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride typically involves the chlorination of 2,2,4-trimethylpyrrolidine. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride involves the reactivity of the carbonyl chloride group. This functional group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpyrrolidine-1-carboxylic acid: The hydrolysis product of 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride.

    2,2,4-Trimethylpyrrolidine-1-carboxamide: Formed by the reaction with amines.

    2,2,4-Trimethylpyrrolidine-1-carboxylate esters: Formed by the reaction with alcohols.

Uniqueness

This compound is unique due to its high reactivity and versatility in forming various derivatives through substitution reactions. Its ability to act as an acylating agent makes it valuable in synthetic organic chemistry .

Properties

IUPAC Name

2,2,4-trimethylpyrrolidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6-4-8(2,3)10(5-6)7(9)11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRJARYBVFTYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.